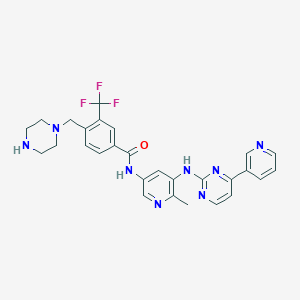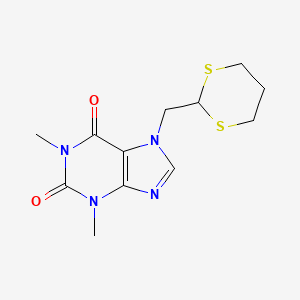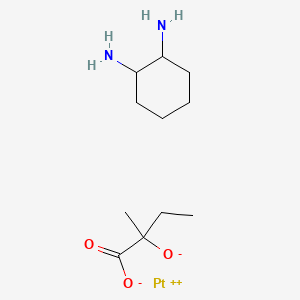
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is a platinum-based coordination complex. Platinum complexes are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound is expected to exhibit unique chemical properties due to the presence of both diaminocyclohexane and hydroxy-methylbutyrato ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based complexes typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands. For this compound, the synthesis might involve:
- Dissolving potassium tetrachloroplatinate(II) in water.
- Adding (1R,2R)-diaminocyclohexane to the solution under stirring.
- Introducing 2-hydroxy-2-methylbutyric acid to the reaction mixture.
- Adjusting the pH to facilitate complex formation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of such compounds would involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be common.
Análisis De Reacciones Químicas
Types of Reactions
Platinum complexes can undergo various types of reactions, including:
Substitution Reactions: Ligands in the platinum complex can be replaced by other ligands.
Oxidation-Reduction Reactions: Platinum can change its oxidation state under certain conditions.
Coordination Reactions: The platinum center can coordinate with additional ligands.
Common Reagents and Conditions
Substitution Reactions: Often carried out in aqueous or organic solvents with ligands such as chloride ions or amines.
Oxidation-Reduction Reactions: Involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Typically involve the addition of ligands in a controlled environment.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with chloride ions might yield a chloroplatinum complex.
Aplicaciones Científicas De Investigación
Chemistry
Platinum complexes are studied for their unique coordination chemistry and catalytic properties.
Biology
These compounds are investigated for their interactions with biological molecules, such as DNA and proteins.
Medicine
Platinum-based drugs, such as cisplatin, are well-known for their anticancer properties. This compound might be explored for similar applications.
Industry
Platinum complexes are used in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing crosslinking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The specific molecular targets and pathways can vary depending on the structure of the platinum complex.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug with a distinct ligand arrangement.
Uniqueness
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is unique due to its specific ligand combination, which may confer distinct chemical and biological properties compared to other platinum complexes.
Propiedades
Número CAS |
135998-29-7 |
|---|---|
Fórmula molecular |
C11H22N2O3Pt |
Peso molecular |
425.39 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diamine;2-methyl-2-oxidobutanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C5H9O3.Pt/c7-5-3-1-2-4-6(5)8;1-3-5(2,8)4(6)7;/h5-6H,1-4,7-8H2;3H2,1-2H3,(H,6,7);/q;-1;+2/p-1 |
Clave InChI |
YUAGCYJUPXNBTE-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)(C(=O)[O-])[O-].C1CCC(C(C1)N)N.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


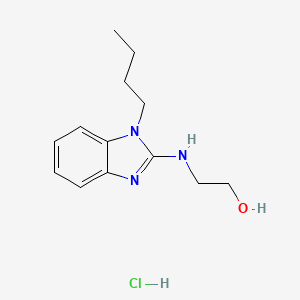
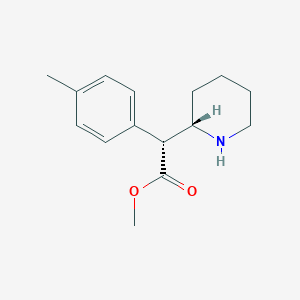

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)






![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
